molecular formula C12H19NO B8597729 4-(5-Aminopentyl)anisole

4-(5-Aminopentyl)anisole

Cat. No. B8597729
M. Wt: 193.28 g/mol
InChI Key: BVCSIBSAWAUZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591769

Procedure details

Rf value: 0.59 (silica gel; methylene chloride/cyclohexane/methanol/conc. aqueous ammonia=68:15:15:2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride cyclohexane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].C(Cl)Cl.[CH2:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH3:11][OH:12]>>[NH2:1][CH2:7][CH2:6][CH2:5][CH2:10][CH2:9][C:5]1[CH:10]=[CH:9][C:8]([O:12][CH3:11])=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
methylene chloride cyclohexane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C1CCCCC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCCCCCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.